3-(3-Benzothienyl)-D-alanine
Overview
Description
3-(3-Benzothienyl)-D-alanine is a derivative of alanine, an amino acid, where the alanine molecule is substituted with a benzothienyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzothienyl)-D-alanine can be achieved through several methods. One common approach involves the reaction of a benzothiophene derivative with an alpha-hydroxyglycine derivative in the presence of trifluoroacetic acid . Another method includes the utilization of titration calorimetry and synthetic chemistry techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of synthetic organic chemistry, involving controlled reaction environments and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Benzothienyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-(3-Benzothienyl)-D-alanine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptidomimetics and other complex organic molecules.
Industry: It is used in the production of specialized chemicals and materials, including those used in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 3-(3-Benzothienyl)-D-alanine involves its incorporation into proteins in place of natural amino acids. This substitution can inhibit protein synthesis by binding to the ribosome in a manner similar to natural amino acids . The compound’s unique structure allows it to interact with specific molecular targets, blocking the synthesis of proteins necessary for mitochondrial functionality.
Comparison with Similar Compounds
Boc-3-(3-Benzothienyl)-L-alanine: A similar compound used in peptide synthesis.
Fmoc-3-(3-Benzothienyl)-L-alanine: Another derivative used in solid-phase peptide synthesis.
Uniqueness: 3-(3-Benzothienyl)-D-alanine is unique due to its specific substitution pattern and its ability to inhibit mitochondrial translation. This sets it apart from other alanine derivatives, which may not have the same inhibitory effects or structural properties.
Properties
IUPAC Name |
(2R)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUPDQWKHTCAX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357535 | |
Record name | 3-(3-Benzothienyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111139-55-0 | |
Record name | 3-(3-Benzothienyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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